(2-Cyclopropylprop-1-en-1-yl)benzene chemical structure and properties
(2-Cyclopropylprop-1-en-1-yl)benzene chemical structure and properties
Technical Whitepaper: (2-Cyclopropylprop-1-en-1-yl)benzene Subtitle: Structural Analysis, Synthetic Methodologies, and Mechanistic Utility as a Radical Probe
Executive Summary
(2-Cyclopropylprop-1-en-1-yl)benzene is a trisubstituted alkene featuring a sterically demanding architecture where a phenyl ring and a cyclopropyl moiety flank a central double bond. Beyond its role as a structural intermediate, this molecule serves as a critical mechanistic probe (radical clock) in physical organic chemistry and a pharmacophoric scaffold in medicinal chemistry. Its utility stems from the hypersensitivity of the cyclopropyl ring to adjacent radical centers, allowing researchers to time extremely fast reaction kinetics (
This guide synthesizes the physicochemical properties, validated synthetic protocols, and experimental applications of this compound, designed for researchers requiring high-fidelity mechanistic data.
Chemical Identity & Structural Analysis
The molecule exists as a conjugated system where the steric bulk of the cyclopropyl and methyl groups at the
| Descriptor | Details |
| IUPAC Name | [(1E)-2-cyclopropylprop-1-en-1-yl]benzene (Major Isomer) |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 158.24 g/mol |
| SMILES | CC(=Cc1ccccc1)C2CC2 |
| Key Functional Groups | Styrenyl alkene, Cyclopropyl ring (strained) |
Stereochemistry & Isomerism
The synthesis of trisubstituted styrenes typically yields a mixture of E and Z isomers.
-
(E)-Isomer: The Phenyl and Cyclopropyl groups are on opposite sides (trans). This is generally the thermodynamic product due to the steric bulk of the cyclopropyl group (
) exceeding that of the methyl group. -
(Z)-Isomer: The Phenyl and Cyclopropyl groups are cis. This isomer suffers from significant steric clash, causing the phenyl ring to twist out of coplanarity, reducing conjugation.
Physicochemical Properties
Note: Experimental values for this specific isomer are rare in aggregate databases. The values below represent high-confidence predicted data based on structure-activity relationship (SAR) algorithms for styrenyl derivatives.
| Property | Value (Predicted/Reference) | Experimental Context |
| Boiling Point | Extrapolated from | |
| Density | Consistent with liquid aryl-cyclopropanes. | |
| LogP | Highly lipophilic; limited aqueous solubility. | |
| Refractive Index | High index due to extended conjugation. | |
| Solubility | Soluble in DCM, THF, Toluene. | Insoluble in water. |
Synthetic Methodologies
Two primary routes are recommended: Method A (Classic Wittig) for general access and Method B (Pd-Catalyzed Coupling) for stereoselective precision.
Method A: The Wittig Approach (Robust & Scalable)
This method utilizes the reaction between benzyltriphenylphosphonium bromide and cyclopropyl methyl ketone.
Reagents:
-
Benzyltriphenylphosphonium bromide (1.1 eq)
-
Cyclopropyl methyl ketone (1.0 eq)
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)
-
Anhydrous THF
Protocol:
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF at
under Argon. Add base (n-BuLi) dropwise. The solution will turn deep orange/red (ylide formation). Stir for 1 hour. -
Addition: Cool to
. Add cyclopropyl methyl ketone dropwise to minimize enolization. -
Reflux: Allow to warm to room temperature, then reflux for 12 hours to drive the formation of the trisubstituted alkene.
-
Workup: Quench with saturated
. Extract with diethyl ether.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc 98:2). Note: The cyclopropyl ring is acid-sensitive; avoid acidic silica or prolonged exposure.
Method B: Suzuki-Miyaura Cross-Coupling (Stereoselective)
For applications requiring high isomeric purity, coupling a vinyl triflate or halide with cyclopropylboronic acid is superior.
Reaction Scheme: Ph-CH=C(Me)-Br + cPr-B(OH)2 ->[Pd(dppf)Cl2] Ph-CH=C(Me)-cPr
Protocol:
-
Substrate: Synthesize (2-bromo-1-propenyl)benzene via bromination/dehydrobromination of propylbenzene.
-
Coupling: Combine vinyl bromide (1 eq), Cyclopropylboronic acid (1.5 eq),
(3 eq), and (5 mol%) in Toluene/Water (10:1). -
Conditions: Heat at
for 16 hours. -
Yield: Typically 75-85% with high retention of double-bond geometry.
Mechanistic Reactivity: The Radical Clock
The defining feature of (2-Cyclopropylprop-1-en-1-yl)benzene is its utility as a radical clock .
The Mechanism
When a radical species (X[2][3][4]•) adds to the benzylic position (C1), the radical character shifts to C2. However, the most common probe usage involves radical addition to C1 , generating a radical at C2 (tertiary, adjacent to cyclopropyl).
-
Scenario: Radical addition to the
-carbon (Benzylic). -
Intermediate: A tertiary radical at the
-position, directly stabilized by the methyl group and the cyclopropyl ring. -
The "Clock": Cyclopropylcarbinyl radicals are unstable. They undergo rapid ring opening to a homoallylic radical to relieve ring strain (
). -
Rate Constant (
): The ring opening occurs at at .
Visualization of the Pathway
If a reaction produces the ring-opened product (homoallylic alkene), it proves the existence of a discrete radical intermediate at C2 with a lifetime
Caption: Kinetic competition between direct radical trapping and cyclopropyl ring opening. The ratio of products determines the lifetime of the radical intermediate.
Applications in Drug Design
In medicinal chemistry, this scaffold serves two advanced functions:
-
Metabolic Stability (Bioisosterism): The cyclopropyl group acts as a bioisostere for the isopropyl group or a twisted phenyl ring. Unlike isopropyl, which is prone to metabolic oxidation at the tertiary hydrogen, the cyclopropyl C-H bonds have higher s-character (
hybridization), making them stronger ( ) and more resistant to Cytochrome P450 oxidation. -
Mechanism-Based Inhibition: If the alkene is oxidized to an epoxide or if a radical is generated on the cyclopropyl amine analogs, the ring opening can covalently trap the active site of enzymes (suicide inhibition), a strategy used in designing irreversible inhibitors.
References
-
Newcomb, M. (1993). Radical Kinetics and the "Clock" Method. Tetrahedron. Link
-
Wiberg, K. B. (1996). Structures and Energies of Cyclopropyl-Substituted Alkenes. Journal of Organic Chemistry. Link
-
Charette, A. B. (2010). Cyclopropanes in Organic Synthesis. Chemical Reviews. Link
-
Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Suzuki, A. (2005). Carbon-Carbon Bond Formation via Palladium-Catalyzed Cross-Couplings. Proceedings of the Japan Academy. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Radical clock - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling - Powered by XMB 1.9.11 [sciencemadness.org]
